molecular formula C₈H₂D₄O B1146896 4,5,6,7-Tetradeuterio-1-benzofuran CAS No. 1571080-49-3

4,5,6,7-Tetradeuterio-1-benzofuran

Cat. No. B1146896
M. Wt: 122.16
InChI Key:
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Patent
US09040706B2

Procedure details

A mixture of dihydrobezofuran a (Davies, H. M. L.; Grazini, M. V. A.; Aouad, E. Org. Lett. 2001, 3, 1475) (160 mg, 0.9 mmol) DDQ (300 mg) and CH2Cl2 (11 mL) was maintained at room temp. for 2 days. The solution was diluted with 50% ethyl acetate-hexanes and washed with 0.5 N NaOH (3×10 mL), brine (1×10 mL), dried (Na2SO4), filtered, and concentrated to afford 150 mg (93%) of bezofuran b.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
160 mg
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ethyl acetate-hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
COC(/C=C/[C:7]1[CH:12]=[C:11](O)[C:10]2[O:14][CH:15](C3C=CC(O)=C(O)C=3)[CH:16](C(OC)=O)[C:9]=2[CH:8]=1)=O.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>C(Cl)Cl>[O:14]1[C:10]2[CH:11]=[CH:12][CH:7]=[CH:8][C:9]=2[CH:16]=[CH:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)/C=C/C1=CC2=C(C(=C1)O)OC(C2C(=O)OC)C=3C=CC(=C(C3)O)O
Step Two
Name
Quantity
160 mg
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Name
Quantity
11 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
ethyl acetate-hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 0.5 N NaOH (3×10 mL), brine (1×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
O1C=CC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09040706B2

Procedure details

A mixture of dihydrobezofuran a (Davies, H. M. L.; Grazini, M. V. A.; Aouad, E. Org. Lett. 2001, 3, 1475) (160 mg, 0.9 mmol) DDQ (300 mg) and CH2Cl2 (11 mL) was maintained at room temp. for 2 days. The solution was diluted with 50% ethyl acetate-hexanes and washed with 0.5 N NaOH (3×10 mL), brine (1×10 mL), dried (Na2SO4), filtered, and concentrated to afford 150 mg (93%) of bezofuran b.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
160 mg
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ethyl acetate-hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
COC(/C=C/[C:7]1[CH:12]=[C:11](O)[C:10]2[O:14][CH:15](C3C=CC(O)=C(O)C=3)[CH:16](C(OC)=O)[C:9]=2[CH:8]=1)=O.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>C(Cl)Cl>[O:14]1[C:10]2[CH:11]=[CH:12][CH:7]=[CH:8][C:9]=2[CH:16]=[CH:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)/C=C/C1=CC2=C(C(=C1)O)OC(C2C(=O)OC)C=3C=CC(=C(C3)O)O
Step Two
Name
Quantity
160 mg
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Name
Quantity
11 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
ethyl acetate-hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 0.5 N NaOH (3×10 mL), brine (1×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
O1C=CC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.